molecular formula C9H17NO B2538349 7-Methoxy-4,4-dimethyl-3,4,5,6-tetrahydro-2h-azepine CAS No. 78599-25-4

7-Methoxy-4,4-dimethyl-3,4,5,6-tetrahydro-2h-azepine

Cat. No.: B2538349
CAS No.: 78599-25-4
M. Wt: 155.241
InChI Key: GPQKZSBUGGENOY-UHFFFAOYSA-N
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Description

7-Methoxy-4,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine is a heterocyclic compound with the molecular formula C9H17NO It is a derivative of azepine, characterized by a seven-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-dimethyl-1,6-heptadiene with methoxyamine hydrochloride in the presence of a base, such as sodium hydroxide, to form the desired azepine ring. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques like distillation or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced azepine derivatives.

    Substitution: Formation of substituted azepine compounds with various functional groups.

Scientific Research Applications

7-Methoxy-4,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Methoxy-4,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine
  • 4,4-Dimethyl-3,4,5,6-tetrahydro-2H-azepine
  • 7-Methoxy-4-methyl-3,4,5,6-tetrahydro-2H-azepine

Uniqueness

7-Methoxy-4,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine is unique due to the presence of both methoxy and dimethyl groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

7-methoxy-4,4-dimethyl-2,3,5,6-tetrahydroazepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-9(2)5-4-8(11-3)10-7-6-9/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQKZSBUGGENOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=NCC1)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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